Novamethymycin

Beschreibung

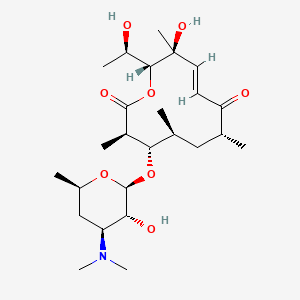

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C25H43NO8 |

|---|---|

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C25H43NO8/c1-13-11-14(2)21(33-24-20(29)18(26(7)8)12-15(3)32-24)16(4)23(30)34-22(17(5)27)25(6,31)10-9-19(13)28/h9-10,13-18,20-22,24,27,29,31H,11-12H2,1-8H3/b10-9+/t13-,14+,15-,16-,17-,18+,20-,21+,22-,24+,25+/m1/s1 |

InChI-Schlüssel |

HYJMTIGQCJGKFQ-CGNAQTDSSA-N |

Isomerische SMILES |

C[C@H]1C[C@H](C(=O)/C=C/[C@]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)(C)O)C |

Kanonische SMILES |

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)(C)O)C |

Synonyme |

novamethymycin |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Genetic Determinants of Novamethymycin

Microbial Origin and Producing Organisms (Streptomyces venezuelae)

Novamethymycin is a natural product synthesized by the Gram-positive soil bacterium Streptomyces venezuelae. acs.orgacs.orgebi.ac.uk This versatile microorganism is notable for its ability to produce a variety of macrolide antibiotics, including both 12- and 14-membered ring structures like methymycin (B1233876), neomethymycin (B1240094), pikromycin (B1677795), and narbomycin (B1235643). acs.orgoup.com The production of these diverse metabolites is governed by a complex regulatory network and a shared biosynthetic machinery that exhibits remarkable flexibility. acs.orgoup.com this compound itself is considered a terminal product of the methymycin biosynthetic pathway, arising from post-polyketide synthase modifications of earlier pathway intermediates. acs.org

Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by genes located within the pikromycin biosynthetic gene cluster (BGC) of Streptomyces venezuelae. oup.comnih.gov This BGC contains the genetic blueprints for the enzymes that assemble the polyketide backbone, synthesize and attach the deoxysugar moiety, and perform final tailoring reactions to yield the mature antibiotic.

The core of the this compound molecule is a 12-membered macrolactone ring called 10-deoxymethynolide (B1237683). acs.org This backbone is assembled by a Type I polyketide synthase (PKS). nih.govnih.gov The PKS machinery involved in the formation of 10-deoxymethynolide is comprised of modules from the pikromycin PKS, specifically the PikAIII-TE fusion protein or the combined action of the PikAIII and PikAIV monomodules. nih.govresearchgate.net These modules catalyze the sequential condensation of propionate (B1217596) units to a growing polyketide chain. nih.govnih.gov Each module contains a set of domains that carry out specific functions in the chain elongation process, including Acyltransferase (AT) for selecting the extender unit, Acyl Carrier Protein (ACP) for holding the growing chain, and Ketosynthase (KS) for catalyzing the condensation reaction. nih.govnih.gov

| Domain | Function in Polyketide Synthesis |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. nih.govnih.gov |

| Acyltransferase (AT) | Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the ACP. nih.govnih.gov |

| Acyl Carrier Protein (ACP) | Covalently holds the growing polyketide chain via a phosphopantetheine arm. nih.govnih.gov |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. nih.gov |

| Dehydratase (DH) | Removes a water molecule to form a double bond. nih.gov |

| Enoylreductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. nih.gov |

| Thioesterase (TE) | Catalyzes the release and cyclization of the completed polyketide chain to form the macrolactone. nih.gov |

A crucial component of this compound's structure is the deoxysugar moiety, D-desosamine, which is essential for its biological activity. oup.comoup.com The biosynthesis of this sugar is governed by a set of genes within the des cluster. oup.comoup.com Key enzymes in the initial stages of TDP-D-desosamine biosynthesis include TDP-glucose synthase, encoded by desIII, and TDP-glucose-4,6-dehydratase, encoded by desIV. ebi.ac.ukresearchgate.netjmb.or.kr These enzymes convert glucose-1-phosphate into the activated sugar nucleotide intermediate, TDP-4-keto-6-deoxy-D-glucose. oup.comresearchgate.net

Once the deoxysugar is synthesized, it must be attached to the 10-deoxymethynolide aglycone. This critical step is catalyzed by a glycosyltransferase. oup.comutexas.edu In the this compound pathway, the glycosyltransferase DesVII is responsible for attaching the TDP-D-desosamine to the macrolactone core. oup.comnih.gov Interestingly, the activity of DesVII is dependent on an auxiliary protein partner, DesVIII. nih.govkoreascience.kr This glycosyltransferase system has been shown to be remarkably flexible, capable of attaching different sugar moieties to the macrolactone backbone. oup.comoup.com

The conversion of the intermediate TDP-4-keto-6-deoxy-D-glucose into the final D-desosamine requires further enzymatic modifications, including the introduction of an amino group and specific stereochemical arrangements. While the complete pathway for D-desosamine biosynthesis involves several additional enzymes, studies involving the engineering of deoxysugar pathways have utilized aminotransferases and epimerases from other systems to generate novel sugar derivatives. For instance, the 4-aminotransferase GerB and the 3,5-epimerase Orf9 have been used in engineered Streptomyces venezuelae strains to produce derivatives with altered sugar moieties. ebi.ac.ukresearchgate.netjmb.or.kr

The final steps in the biosynthesis of this compound involve tailoring reactions that modify the glycosylated macrolactone. A key tailoring enzyme is the cytochrome P450 monooxygenase, PikC. acs.orguniprot.org This highly flexible enzyme is responsible for the hydroxylation of the macrolide scaffold. acs.orgresearchgate.net In the case of this compound, PikC catalyzes the dihydroxylation of the precursor, methymycin, at positions C-10 and C-12 of the macrolactone ring. acs.orgacs.org This final oxidative modification converts methymycin into this compound, the terminal product of this biosynthetic branch. acs.org

Genes Encoding Aminotransferases and Epimerases (e.g., gerB, orf9)

Elucidation of Biosynthetic Intermediates and Enzymatic Transformations

The biosynthesis of this compound is a complex process involving a modular type I polyketide synthase (PKS) system and subsequent tailoring reactions. The entire process is orchestrated by a cluster of genes, referred to as the pik cluster, in Streptomyces venezuelae. pnas.orgasm.org

The core scaffold of this compound is a 12-membered macrolactone. nih.govpnas.org The assembly of this backbone begins with the PKS, a large multifunctional enzyme complex encoded by the pikA locus (composed of PikAI, PikAII, PikAIII, and PikAIV). nih.govuniprot.org This PKS catalyzes the sequential condensation of extender units, derived from malonyl-CoA and methylmalonyl-CoA, to form the polyketide chain. uniprot.org Chain elongation up to the fifth module, followed by termination and cyclization catalyzed by a thioesterase (TE) domain, results in the formation of the 12-membered macrolactone intermediate, 10-deoxymethynolide. nih.govnih.gov

Once the 10-deoxymethynolide macrolactone is formed, it undergoes a series of post-PKS modifications. The first of these is glycosylation. A set of enzymes encoded by the des locus is responsible for synthesizing the deoxysugar TDP-D-desosamine from TDP-glucose. nih.gov The glycosyltransferase, DesVII, then attaches this sugar moiety to the C-5 hydroxyl group of 10-deoxymethynolide, yielding the intermediate YC-17. nih.govpnas.org

The final steps in the biosynthesis of the methymycin family, including this compound, involve hydroxylation reactions catalyzed by a single, remarkably flexible cytochrome P450 monooxygenase, PikC. nih.govpnas.org PikC can hydroxylate YC-17 at two different positions. Hydroxylation at C-10 produces methymycin, while hydroxylation at C-12 yields neomethymycin. nih.govnih.gov this compound is the result of hydroxylation at both the C-10 and C-12 positions of the macrolactone ring. nih.govnih.gov

Table 1: Key Biosynthetic Intermediates and Enzymes in this compound Formation

| Intermediate/Enzyme | Description | Gene(s) | Function | Citation |

|---|---|---|---|---|

| 10-deoxymethynolide | 12-membered macrolactone core | pikA (I-IV) | Polyketide backbone of this compound. | nih.govpnas.org |

| TDP-D-desosamine | Deoxysugar moiety | des (I-VI) | Glycosidic unit attached to the macrolactone. | nih.gov |

| YC-17 | Glycosylated macrolactone | desVII | Intermediate formed by the attachment of desosamine (B1220255) to 10-deoxymethynolide. | nih.govpnas.org |

| Methymycin | C-10 hydroxylated macrolide | pikC | A final product of the pathway. | nih.gov |

| Neomethymycin | C-12 hydroxylated macrolide | pikC | A final product of the pathway. | nih.gov |

| This compound | C-10 and C-12 dihydroxylated macrolide | pikC | A final product of the pathway. | nih.govnih.gov |

| PikA (I-IV) | Type I Polyketide Synthase | pikA | Synthesizes the 10-deoxymethynolide backbone. | nih.govuniprot.org |

| Des (I-VIII) | Deoxysugar biosynthesis enzymes | des | Synthesize and transfer TDP-D-desosamine. | nih.govresearchgate.net |

| PikC | Cytochrome P450 Hydroxylase | pikC | Catalyzes the final hydroxylation steps to produce methymycin, neomethymycin, and this compound. | nih.govpnas.orgnih.gov |

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, ensuring that this complex metabolic pathway is activated under appropriate conditions. This regulation involves both pathway-specific regulators encoded within the pik gene cluster and global regulators that respond to broader cellular signals.

Transcriptional Control and Pathway-Specific Regulators (e.g., afsR homolog)

The primary pathway-specific transcriptional activator for the pik gene cluster is PikD. asm.orgmdpi.com PikD belongs to the Large ATP-binding regulators of the LuxR (LAL) family of transcription factors. nih.govjmb.or.kr The pikD gene is located at the terminus of the pik cluster. asm.org Studies have shown that overexpression of pikD leads to a significant increase in the production of pikromycin and its derivatives, including those of the methymycin family. jmb.or.krasm.org This indicates that PikD acts as a positive regulator, activating the transcription of the pikA, des, and pikC genes. asm.org The precise mechanism of PikD action involves binding to promoter regions within the pik cluster, thereby enhancing the recruitment of RNA polymerase and initiating transcription. asm.org

In addition to the pathway-specific regulator PikD, global regulators common in Streptomyces also influence the biosynthesis of these macrolides. One such family of regulators is the AfsR family. An AfsR homolog in S. venezuelae, when overexpressed, has been shown to increase the production of pikromycin, suggesting its role as a positive regulator of the pathway. researchgate.net AfsR-like proteins are often part of a larger regulatory cascade, responding to various cellular signals to control the onset of secondary metabolism. researchgate.netfrontiersin.org The MtrA response regulator has also been identified as a master regulator of antibiotic production in Streptomyces, with binding sites found within the gene clusters for other antibiotics, suggesting a potential role in the regulation of the pik cluster as well. asm.orgasm.org

Environmental and Nutritional Influences on Biosynthetic Expression

The production of secondary metabolites like this compound in Streptomyces is highly sensitive to environmental and nutritional cues. These factors are often integrated through global regulatory networks that, in turn, control the expression of pathway-specific regulators like PikD.

Nutrient availability is a critical factor. For instance, the biosynthesis of many antibiotics in Streptomyces is initiated in response to the depletion of certain nutrients, such as phosphate (B84403) or nitrogen sources. d-nb.info The composition of the growth medium, including the carbon and nitrogen sources, can significantly impact the yield of macrolides. For example, S. venezuelae produces methymycin and its derivatives in specific media formulations like SCM or vegetative medium. pnas.org

Furthermore, environmental stresses, such as ethanol (B145695) shock, have been shown to trigger antibiotic production in S. venezuelae. d-nb.info While this has been more directly studied for other antibiotics like jadomycin, it highlights the principle that environmental signals can act as triggers for secondary metabolism. The GlnR regulator, which responds to nitrogen availability, and DasR, which senses N-acetylglucosamine levels (a signal related to mycelial lysis and nutrient recycling), are examples of global regulators that connect nutritional status to the expression of antibiotic biosynthetic gene clusters. mdpi.comfrontiersin.orgasm.org These global regulators can influence the expression of pathway-specific activators like PikD, thereby modulating the production of this compound in response to the cell's environment.

Molecular Mechanisms of Action of Novamethymycin

Interactions with Ribosomal Components and Inhibition of Protein Synthesis

The primary antibacterial effect of Novamethymycin stems from its ability to bind to the bacterial ribosome and inhibit protein synthesis. oup.comnsf.gov Macrolide antibiotics, as a class, target the large (50S) ribosomal subunit and interfere with the elongation of the nascent polypeptide chain. oup.comsemanticscholar.org This interaction is not a blanket prohibition of all protein synthesis but is rather selective, affecting the production of specific proteins depending on their amino acid sequence. oup.com

Binding Site Analysis within the Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. oup.comsemanticscholar.org The NPET is a universal feature of the ribosome, an extended channel that the newly synthesized polypeptide chain traverses as it emerges from the peptidyl transferase center (PTC). weizmann.ac.il The binding of macrolides within this tunnel physically obstructs the passage of the growing peptide chain. weizmann.ac.il

While specific crystallographic data for this compound is not detailed in the provided results, extensive studies on the closely related and co-produced macrolides, methymycin (B1233876) (MTM) and pikromycin (B1677795) (PKM), offer significant insight. oup.comsemanticscholar.org These minimalist macrolides bind to an overlapping site within the NPET, primarily through interactions with the 23S rRNA. semanticscholar.org Chemical probing and structural analyses have confirmed that the binding is largely mediated by interactions with specific, highly conserved nucleotides. oup.comsemanticscholar.org

Table 1: Key Ribosomal Interactions for Methymycin/Pikromycin in the NPET

| Interacting Component | Specific Residues | Type of Interaction | Reference |

|---|---|---|---|

| 23S rRNA | A2058, A2059 | Protection from chemical modification, direct interaction | oup.comsemanticscholar.org |

These interactions place the antibiotic in a position to hinder the progression of the nascent polypeptide, effectively acting as a barrier within the tunnel. weizmann.ac.il Given that this compound is a hydroxylated derivative of methymycin, it is expected to occupy the same binding pocket within the NPET. nih.govnsf.gov

Context-Specific Inhibition of Translation

A key feature of the inhibitory action of this compound and related macrolides is its context-specific nature. oup.comnih.gov Instead of universally halting peptide bond formation, these antibiotics interfere with the polymerization of particular amino acid sequences. oup.comnih.gov This means that some proteins, those lacking the "problematic" sequences, continue to be synthesized even in the presence of the antibiotic. oup.comsemanticscholar.org

Studies on methymycin and pikromycin have shown that these antibiotics are highly selective inhibitors. oup.comsemanticscholar.org Even at concentrations well above those needed to stop cell growth, a significant portion—approximately 40%—of cellular proteins continue to be synthesized. oup.com This selective action is a distinguishing feature compared to other ribosome-targeting antibiotics that may inhibit the synthesis of a much broader range of proteins. oup.com The specific amino acid sequences that confer sensitivity to this compound-induced stalling are not fully elucidated, but the principle relies on the interplay between the nascent peptide within the tunnel and the bound antibiotic. nih.gov The activity of some ribosomal antibiotics is known to be critically dependent on the amino acids of the nascent chain, particularly the residue at the C-terminus and the incoming aminoacyl-tRNA. nih.govnih.gov

Cellular Responses and Biological Perturbations Induced by this compound

The primary cellular response to this compound is the cessation of bacterial growth. oup.com This is achieved by inhibiting the synthesis of a critical subset of proteins essential for proliferation. oup.com Despite this growth arrest, the cell is not metabolically inert, as a large fraction of protein synthesis continues unabated. oup.com This unique mode of action makes compounds like this compound highly selective antibacterial agents. oup.com

Bioactivity studies comparing this compound to methymycin against Bacillus subtilis showed that the additional hydroxylation did not significantly alter its inhibitory activity. nsf.gov This suggests that the core macrolactone and desosamine (B1220255) sugar are the primary determinants for its interaction with the ribosome and its growth-inhibitory effects. nsf.gov

Mechanisms of Anti-Biofilm Activity at the Cellular Level

In addition to inhibiting protein synthesis in planktonic (free-floating) bacteria, this compound has demonstrated significant anti-biofilm activity. mdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.govnih.gov this compound is proposed to employ a dual mechanism to combat biofilms, particularly those of Staphylococcus aureus. mdpi.comresearchgate.net

This dual action involves both the disruption of the established biofilm and the inhibition of new biofilm formation. mdpi.com

Disruption of the Biofilm Matrix : As a macrolide, this compound can act to break down the integrity of the mature biofilm matrix. mdpi.com This leads to the disaggregation of the biofilm's three-dimensional structure. mdpi.com

Inhibition of Biofilm Formation : this compound can also interfere with the initial stages of biofilm development, preventing the formation of the protective matrix. mdpi.com This action may be synergistic with other compounds, such as alkaloids, steroids, and triterpenes, when present in a mixture. mdpi.com

This anti-biofilm activity does not appear to rely on killing the bacteria, but rather on disrupting their ability to form a protected community, suggesting it has antivirulence properties. mdpi.com By dismantling the biofilm, the bacteria are rendered more susceptible to conventional antibiotic treatments and the host's immune system. mdpi.com

Table 2: Proposed Anti-Biofilm Mechanisms of this compound

| Mechanism | Target | Cellular-Level Effect | Reference |

|---|---|---|---|

| Matrix Disruption | Mature Biofilm Matrix | Leads to the breakdown of the biofilm's structural integrity and release of bacterial cells. | mdpi.comresearchgate.net |

Advanced Chemical Synthesis and Derivatization Strategies for Novamethymycin

Total Synthesis Approaches to Novamethymycin and its Aglycone Precursors

The complete chemical synthesis of this compound and its aglycone, novamethynolide, requires precise control over stereochemistry and the efficient formation of the macrocyclic structure.

The total synthesis of this compound is approached through a convergent strategy that simplifies the complex target into more manageable, synthetically accessible subunits. egrassbcollege.ac.indeanfrancispress.com The primary retrosynthetic disconnection involves the glycosidic bond, separating the macrolactone aglycone, novamethynolide, from the D-desosamine sugar moiety. researchgate.net The sugar component is typically prepared separately and coupled to the aglycone in a late-stage glycosylation step.

Further disconnection of the novamethynolide aglycone focuses on the 12-membered ring. researchgate.net The most strategic bond cleavage is the ester linkage within the macrolactone, which linearizes the molecule into a seco-acid. This transformation is the reverse of a macrolactonization reaction, a key ring-forming step in the forward synthesis. researchgate.netumich.edu The resulting linear polyketide chain is then further broken down into smaller fragments through disconnections at carbon-carbon bonds, which correspond to well-established bond-forming reactions like aldol (B89426) additions in the synthetic direction. egrassbcollege.ac.inacs.org

Constructing the multiple chiral centers of the novamethynolide backbone with the correct relative and absolute stereochemistry is a central challenge. nih.gov To achieve this, syntheses rely heavily on stereoselective methodologies. nih.gov Asymmetric aldol reactions are fundamental to this process, allowing for the controlled formation of carbon-carbon bonds while simultaneously setting the stereochemistry of adjacent hydroxyl and methyl groups, which is a hallmark of polyketide structures. organic-chemistry.orgnih.govrsc.org Chiral auxiliaries, such as (S,S)-pseudoephedrine propionamide, have been employed to direct the stereochemical outcome of alkylation reactions, ensuring the correct configuration of methyl-bearing stereocenters. nih.gov The stereochemical control in these reactions is critical, as the biological activity of the final macrolide is highly dependent on its three-dimensional structure.

The total synthesis of this compound and its direct precursor, neomethymycin (B1240094), leverages powerful modern synthetic transformations to efficiently construct the key structural features. researchgate.net

Asymmetric Aldol Reactions: These reactions are pivotal for building the polyketide chain of the aglycone. researchgate.netscielo.br By using chiral catalysts or auxiliaries, chemists can selectively form one diastereomer of the β-hydroxy ketone product, which is essential for establishing the multiple stereocenters of the natural product. organic-chemistry.orgscielo.br This method emulates the stereospecific condensations performed by polyketide synthase enzymes in nature. acs.org

Ring-Closing Metathesis (RCM): The formation of the 12-membered macrolactone ring is a significant hurdle. RCM has proven to be a highly effective strategy for this macrocyclization step. researchgate.netwikipedia.org In this approach, a linear precursor containing two terminal alkene groups is treated with a ruthenium-based catalyst, such as a Grubbs' second-generation catalyst. researchgate.netmolaid.com The catalyst facilitates an intramolecular reaction that joins the two alkene ends to form the cyclic enone structure of the macrolactone, releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org This reaction has been successfully applied in the total synthesis of the aglycones for both neomethymycin and this compound. researchgate.net

Yamaguchi Esterification: Before the RCM step can be performed, the linear seco-acid must be esterified with the appropriate alcohol fragment. Yamaguchi esterification is a mild and effective method for forming this ester bond, particularly for sterically hindered substrates, creating the necessary precursor for the subsequent ring-closing reaction. researchgate.netsmolecule.com

| Synthetic Step | Transformation | Key Reagents/Catalysts | Purpose |

| Chain Elongation | Asymmetric Aldol Reaction | Chiral auxiliaries or catalysts | Stereocontrolled C-C bond formation to build the polyketide backbone. |

| Esterification | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Formation of the seco-acid ester, the precursor for macrocyclization. |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Grubbs' Second-Generation Catalyst | Formation of the 12-membered macrolactone ring. |

| Glycosylation | Trichloroacetimidate method | Lewis Acid (e.g., TMSOTf) | Coupling of the aglycone with the D-desosamine sugar. |

Stereoselective Synthesis Methodologies

Biocatalytic and Chemoenzymatic Synthetic Platforms for this compound and Analogs

A robust biocatalytic platform has been developed that utilizes enzymes from the pikromycin (B1677795) biosynthetic pathway of S. venezuelae. ebi.ac.uknih.gov This in vitro system employs the final two monomodular type I polyketide synthases (PKSs), PikAIII and PikAIV, to convert a chemically synthesized precursor into the macrolactone aglycone. nih.govacs.org

The process begins with the chemical synthesis of a pentaketide (B10854585) thioester, a key intermediate in the natural PKS assembly line. acs.orgnih.gov This synthetic substrate is then incubated in vitro with the purified PKS enzymes (specifically, a fusion of PikAIII and the PikAIV thioesterase domain, PikAIII-TE). nih.govresearchgate.net These enzymes catalyze the final chain extension and subsequent cyclization to form the 12-membered aglycone, 10-deoxymethynolide (B1237683) (the precursor to novamethynolide), with high efficiency. nih.govresearchgate.net This chemoenzymatic method significantly reduces the number of steps required to produce the macrolactone core compared to total chemical synthesis. nih.govsmolecule.com Preparative-scale catalysis using this method has successfully generated hundreds of milligrams of the macrolactone. nih.gov

| Reaction | Enzyme System | Substrate | Product | Yield (Preparative Scale) |

| Macrolactonization | PikAIII-TE | Pik Pentaketide Thioester | 10-deoxymethynolide | 60% |

Data sourced from Hansen et al., 2013. nih.gov

The final steps in the formation of this compound—glycosylation and C-H oxidation—are accomplished through whole-cell biotransformation. nih.gov The aglycone, 10-deoxymethynolide (produced either chemically or via the in vitro PKS system), is fed to engineered strains of Streptomyces venezuelae. ebi.ac.uknih.gov

Within these engineered host cells, a series of "tailoring" enzymes act upon the aglycone:

Glycosylation: The glycosyltransferase DesVII, along with its partner protein DesVIII, attaches the sugar D-desosamine (produced by the cell's own machinery) to the C-5 hydroxyl of the macrolactone ring, yielding the intermediate YC-17. umich.edu

Hydroxylation: The cytochrome P450 monooxygenase, PikC, then catalyzes the stereospecific hydroxylation of the macrolide. rhea-db.org PikC is known for its remarkable substrate flexibility and can hydroxylate the aglycone at either the C-10 or C-12 position, or both. The formation of this compound specifically requires hydroxylation at both C-10 and C-12. rhea-db.org

Different engineered strains of S. venezuelae exhibit varying efficiencies for these final oxidation steps. For instance, the YJ112 strain has shown superior ability to access higher oxidation states, leading to increased levels of this compound and the discovery of a related compound, ketomethymycin. nih.govresearchgate.net This biocatalytic approach, which combines in vitro enzymatic synthesis of the aglycone with in vivo tailoring reactions, provides a streamlined and efficient route to this compound and a suite of related macrolide antibiotics. ebi.ac.uknih.gov

| Biotransformation Strain | Substrate | Products | Combined Yield of Macrolides |

| S. venezuelae DHS2001 | 10-deoxymethynolide | Methymycin (B1233876), Neomethymycin (low levels of this compound) | 39% |

| S. venezuelae YJ112 | 10-deoxymethynolide | Methymycin, Neomethymycin, this compound, Ketomethymycin | 66% |

Data sourced from Hansen et al., 2013. nih.govresearchgate.net

Exploitation of Polyketide Synthase Enzymes in in vitro Systems

Design and Synthesis of this compound Derivatives for Chemical Biology Probes

The exploration of the mechanism of action and cellular targets of bioactive natural products like this compound is a critical step in translating their therapeutic potential. Chemical biology probes, which are modified versions of a parent compound, are indispensable tools for such investigations. chemicalprobes.org These probes are engineered to include reactive or reporter functionalities that facilitate the identification of binding partners, the visualization of cellular localization, and the elucidation of biological pathways. nih.govfrontiersin.org The design and synthesis of such derivatives for this compound, while not yet extensively reported in the literature, can be strategically approached by leveraging established principles of chemical biology and the known biosynthetic pathways of polyketides. researchgate.netdigitellinc.com

The development of effective chemical probes requires careful consideration of several factors. The probe must retain a high degree of similarity to the parent compound to ensure that its biological activity and affinity for its target are not significantly compromised. nih.gov Furthermore, the incorporated functional group should be positioned at a site on the molecule that does not interfere with its binding interactions. The choice of the functional group itself depends on the intended application, with common choices including photo-crosslinkers for covalently capturing binding partners and "clickable" handles for subsequent bioorthogonal conjugation to reporter tags. nih.govbiorxiv.orgnih.gov

Strategic Design of this compound-Based Probes

The structure of this compound offers several potential sites for the introduction of chemical biology moieties. The hydroxyl groups and the desosamine (B1220255) sugar are particularly attractive locations for modification, as they are often solvent-exposed and may be less critical for target binding than the macrolactone core. Chemoenzymatic synthesis, which combines chemical synthesis with biocatalysis, provides a powerful platform for generating this compound analogs with precisely placed functional groups. digitellinc.commdpi.com This approach can allow for the incorporation of non-natural extender units or modified building blocks during the polyketide biosynthesis, or for the enzymatic modification of a synthetic precursor. researchgate.netnih.gov

Two primary classes of chemical biology probes that could be developed from this compound are photoaffinity labeling probes and clickable probes.

Photoaffinity Labeling (PAL) Probes: These probes incorporate a photo-activatable group, such as a diazirine or a benzophenone, which upon irradiation with UV light, forms a highly reactive species that can covalently bond to nearby molecules. nih.govbiorxiv.org This allows for the permanent "tagging" of the cellular targets of this compound. A hypothetical this compound-based PAL probe could feature a diazirine-containing acyl group attached to one of the hydroxyl positions.

Clickable Probes: "Click chemistry" refers to a set of bioorthogonal reactions that are rapid, specific, and high-yielding. uochb.cz Probes containing a "clickable" handle, such as a terminal alkyne or an azide, can be introduced into a biological system. nih.gov After allowing the probe to bind to its target, a complementary reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) can be attached via a click reaction for visualization or affinity purification. thermofisher.com A clickable this compound probe could be synthesized by attaching an alkyne-containing linker to the desosamine sugar.

The following table outlines potential designs for this compound-based chemical biology probes:

| Probe Type | Proposed Structure | Functional Moiety | Synthetic Strategy | Intended Application |

| Photoaffinity Labeling Probe | This compound with a diazirine-containing acyl group at a hydroxyl position. | Diazirine | Acylation of this compound with a diazirine-containing carboxylic acid. | Covalent capture of cellular binding partners for target identification. |

| Clickable Probe | This compound with a terminal alkyne attached to the desosamine sugar. | Terminal Alkyne | Glycosylation with a modified sugar or chemical modification of the existing desosamine. | Bioorthogonal ligation to reporter tags for target visualization and enrichment. |

| Dual-Function Probe | This compound with a linker containing both a photo-crosslinker and a clickable handle. | Diazirine and Terminal Alkyne | Multi-step chemical synthesis and attachment to a suitable position on this compound. | Combined target capture and subsequent labeling for multi-modal analysis. |

Synthetic Approaches to this compound Derivatives

The synthesis of these proposed probes would likely involve a chemoenzymatic strategy. The biocatalytic synthesis of this compound and related macrolides has been demonstrated, utilizing polyketide synthases (PKSs) from the pikromycin pathway. nih.govacs.orgnih.gov These enzymatic systems have shown some promiscuity, accepting non-natural substrates to produce novel polyketide analogs. digitellinc.comacs.org This opens up the possibility of introducing precursors already containing the desired functional moieties into the biosynthetic pathway.

Alternatively, a semi-synthetic approach could be employed, where this compound is first produced through fermentation and then chemically modified. For instance, the hydroxyl groups of this compound could be selectively acylated with a reagent containing a photo-crosslinker or a clickable handle. The desosamine sugar also presents a viable point of attachment for such modifications.

The successful synthesis and application of this compound-based chemical biology probes would provide invaluable insights into its molecular mechanisms of action. The identification of its cellular targets could pave the way for the rational design of new therapeutic agents with improved efficacy and selectivity. frontiersin.orgrsc.org

Structure Activity Relationship Sar and Structure Function Studies of Novamethymycin

Identification of Key Structural Determinants for Biological Activity

The biological activity of macrolide antibiotics like novamethymycin is intrinsically linked to their chemical structure. nih.gov Key determinants for the bioactivity of these compounds often include the macrolactone ring, which serves as the core scaffold, and the attached sugar moieties that can be crucial for target binding. nih.govnih.gov

Spectroscopic analysis reveals that this compound is structurally similar to its precursors, methymycin (B1233876) and neomethymycin (B1240094), but is distinguished by the presence of hydroxyl groups at both the C-10 and C-12 positions of its 12-membered macrolactone ring. nih.gov The biosynthesis of this compound involves the hydroxylation of methymycin at the C-12 position or neomethymycin at the C-10 position, a reaction catalyzed by the flexible cytochrome P450 enzyme, PikC. nih.govnih.gov This di-hydroxylation is a critical structural feature. nih.govnih.gov

Table 1: Key Structural Features of this compound and Related Compounds

| Compound | Macrolactone Ring Size | C-10 Substituent | C-12 Substituent | Glycosyl Moiety |

| This compound | 12-membered | -OH | -OH | D-desosamine |

| Methymycin | 12-membered | -OH | -H | D-desosamine |

| Neomethymycin | 12-membered | -H | -OH | D-desosamine |

| YC-17 | 12-membered | -H | -H | D-desosamine |

Impact of Macrolactone Ring Modifications on Mechanistic Potency

The macrolactone ring is a central element in the structure of macrolide antibiotics and modifications to this ring can significantly impact their mechanistic potency. umich.edunih.gov The size of the macrolactone ring, as well as the nature and position of its substituents, are key factors that influence the compound's conformation and its ability to bind to its ribosomal target. nih.govumich.edu

In the case of the pikromycin (B1677795)/methymycin biosynthetic pathway, the system is capable of producing both 12- and 14-membered macrolactone rings. nih.gov The enzymes in this pathway, particularly the polyketide synthase (PKS) and the tailoring enzymes, exhibit a degree of flexibility that allows for the generation of a suite of structurally diverse macrolides. nih.govnih.gov The terminal thioesterase (TE) domain of the PKS is responsible for the cyclization of the polyketide chain to form the macrolactone ring. nih.govbiorxiv.org

The hydroxylation pattern on the macrolactone ring, as seen in this compound, is a direct result of the activity of the cytochrome P450 enzyme, PikC. nih.gov This enzyme can hydroxylate the 12-membered macrolide YC-17 at C-10 to yield methymycin, at C-12 to yield neomethymycin, or at both positions to yield this compound. nih.gov This demonstrates the remarkable flexibility of PikC and its role in creating structural diversity which can, in turn, affect the biological potency of the resulting compounds. While total synthesis of macrolide derivatives offers a way to explore previously inaccessible chemical space, direct modifications to the alkyl groups on the macrolactone ring remain a significant synthetic challenge. nih.gov

Role of Glycosyl Moieties in Target Binding and Cellular Activity

The glycosyl moieties attached to the macrolactone scaffold are frequently essential for the biological activity of macrolide antibiotics. nih.gov These sugar components play a crucial role in the binding of the antibiotic to its target, the bacterial ribosome. nih.gov The desosamine (B1220255) sugar of macrolides, for instance, is known to form key interactions with the 23S rRNA subunit, which is critical for the inhibition of protein synthesis. nih.gov

The biosynthesis of this compound involves the glycosylation of the aglycone 10-deoxymethynolide (B1237683) to form YC-17, which is then hydroxylated. nsf.gov This glycosylation step is catalyzed by the glycosyltransferase DesVII, which requires an auxiliary protein, DesVIII, for its activity. nih.gov The DesVII/DesVIII system is responsible for attaching the D-desosamine sugar to the macrolactone core. nih.gov The flexibility of this glycosyltransferase system allows for the glycosylation of different macrolactone structures, contributing to the diversity of the macrolides produced. nih.govnih.gov

Alterations to the chemical structure of these glycosidic moieties are expected to directly impact the biological activity of the macrolide by changing its binding affinity for the ribosomal target. nih.gov The process of glycosylation can also influence other properties of the molecule, such as its solubility, stability, and cellular uptake. frontiersin.org

Table 2: Enzymes Involved in this compound Biosynthesis and their Roles

| Enzyme | Type | Role |

| PikA Polyketide Synthase | Type I PKS | Synthesizes the 12-membered macrolactone core (10-deoxymethynolide). nsf.gov |

| DesVII/DesVIII | Glycosyltransferase | Attaches the D-desosamine sugar to the macrolactone. nih.gov |

| PikC | Cytochrome P450 Hydroxylase | Catalyzes the hydroxylation at C-10 and C-12 of the macrolactone ring. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. mdpi.comslideshare.net This method is valuable in drug discovery for predicting the activity of new analogs and for understanding the molecular features that are important for bioactivity. biointerfaceresearch.com

While specific QSAR studies focusing exclusively on this compound and its direct analogs are not extensively reported in the provided search results, the principles of QSAR are highly relevant to understanding its SAR. A QSAR model for this compound analogs would involve compiling a dataset of these compounds with their measured biological activities. biointerfaceresearch.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. mdpi.com These descriptors can be categorized into various types, such as constitutional, topological, geometrical, and quantum-chemical descriptors. mdpi.com

The next step in QSAR modeling is to use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the biological activity. nih.govresearchgate.net The quality and predictive power of the QSAR model are then rigorously validated using both internal and external validation techniques. nih.gov

For this compound analogs, a QSAR study could elucidate the quantitative impact of modifications at the C-10 and C-12 positions, as well as changes to the glycosyl moiety. For example, descriptors related to hydrophobicity, hydrogen bonding capacity, and steric properties would likely be important for modeling the activity of these compounds. nih.gov The insights gained from such a model could guide the rational design of new, more potent macrolide antibiotics. slideshare.net

Cutting Edge Analytical Methodologies for Novamethymycin Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in Novamethymycin research, primarily because it can measure the mass-to-charge ratio (m/z) of an analyte with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula from its 'exact mass'. bioanalysis-zone.com In the context of studying natural products from sources like Streptomyces venezuelae, which produces a mixture of related macrolides, HRMS can distinguish this compound from other compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comacs.org This capability is vital for metabolomic profiling and dereplication studies, which aim to rapidly identify known compounds in a complex biological extract and highlight novel ones. royalsocietypublishing.org Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with liquid chromatography, provide the high-resolution data needed to confirm the identity of this compound in synthesis and drug discovery efforts. virginia.edu

LC-MS/MS and MS/MS Applications in Biosynthetic Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for analyzing this compound. oup.com LC separates the complex mixture of metabolites from a fermentation broth before they enter the mass spectrometer for detection. researchgate.net This is particularly important as this compound is often produced alongside congeners like methymycin (B1233876), neomethymycin (B1240094), and pikromycin (B1677795). researchgate.netnih.gov LC-MS analyses are sensitive enough to detect even low-yield metabolites produced by genetically engineered bacterial strains. oup.com

Tandem mass spectrometry (MS/MS) provides deeper structural information by selecting a specific ion (a precursor ion, such as the molecular ion of this compound) and fragmenting it to produce a characteristic pattern of product ions. koreascience.kr This fragmentation pattern acts as a structural fingerprint. By analyzing these fragments, researchers can deduce key structural features and elucidate biosynthetic pathways. For instance, in studies involving engineered Streptomyces venezuelae strains, LC-MS/MS was used to identify novel hybrid macrolides, including this compound, confirming their successful biosynthesis. nih.govkoreascience.kr The mass corresponding to this compound ([M+H]⁺ at m/z 486 or [M+Na]⁺ at m/z 508, adjusted for different glycosylations in engineered strains) can be specifically monitored and fragmented to confirm its identity and distinguish it from related compounds. researchgate.netnih.govkoreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the complete three-dimensional structure of organic molecules like this compound. claremont.eduemerypharma.com The initial structure of this compound was established through extensive spectroscopic analysis, primarily relying on a suite of NMR experiments. acs.org NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. libretexts.org This allows for the unambiguous assignment of the entire molecular framework, including the macrolactone ring and the attached deoxysugar moiety. acs.org

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The complete structural assignment of this compound was achieved by combining one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.org The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. libretexts.org For this compound, these initial 1D spectra indicated a structure closely related to methymycin but with key differences suggesting additional hydroxyl groups. acs.org

2D NMR: These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com It was used to establish proton-proton connectivities and trace out the spin systems within the macrolactone ring and the desosamine (B1220255) sugar of this compound. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. github.io This is crucial for assigning carbon resonances based on their known proton assignments. acs.org

The following table summarizes key NMR data used in the structural elucidation of this compound.

| Technique | Purpose in this compound Structure Elucidation | Reference |

| ¹H NMR | Identifies all proton signals and their multiplicities, providing initial clues to the structure. | acs.org |

| ¹³C NMR | Identifies all carbon signals, including those of carbonyls and quaternary centers. | acs.org |

| COSY | Establishes ¹H-¹H connectivities to map out adjacent proton networks in the macrolactone and sugar. | acs.org |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms for unambiguous carbon assignment. | acs.org |

| HMBC | Shows long-range ¹H-¹³C correlations to connect structural fragments and position non-protonated carbons. | acs.org |

Chromatographic Techniques for Separation and Purification in Research Studies

Chromatography is fundamental to this compound research, enabling its separation and purification from complex mixtures such as fermentation broths and reaction crudes. nih.gov The choice of chromatographic technique depends on the scale and purpose of the separation, from analytical-scale detection to preparative-scale isolation for further study. github.io Separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) or a chemically modified surface) and a mobile phase (a solvent). shimadzu.com Compounds that interact more strongly with the stationary phase move more slowly, allowing for their separation from those with weaker interactions. shimadzu.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used analytical and preparative separation techniques in this compound research. nih.govnih.gov They offer high resolution and sensitivity for both quantifying and isolating macrolides. uhplcs.com

High-Performance Liquid Chromatography (HPLC): HPLC uses high pressure to pass a liquid solvent (mobile phase) through a column packed with small particles (stationary phase). chromatographytoday.com It has been routinely used to analyze crude extracts for the presence of this compound and to purify it from related compounds like methymycin and neomethymycin. nih.govkoreascience.krnih.gov Quantitative HPLC assays are used to monitor the production of this compound over time in fermentations. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with even smaller particle sizes (typically less than 2 µm) and operates at much higher pressures than HPLC. chromatographytoday.comijfmr.com This results in significantly faster analysis times, improved peak resolution, and enhanced sensitivity. uhplcs.comijfmr.com These advantages make UPLC particularly well-suited for analyzing complex biological samples where this compound might be present in low concentrations or alongside many closely related structures. chromatographytoday.comumich.edu

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | ~6,000 psi | Up to 15,000-20,000 psi |

| Analysis Time | Longer | Significantly Faster |

| Resolution | Good | Excellent |

| Sensitivity | Good | Enhanced |

| Application | Routine analysis, purification, quantification. nih.govkoreascience.kr | High-throughput screening, complex mixture analysis, trace component detection. uhplcs.comumich.edu |

Thin Layer Chromatography (TLC) in Biosynthetic Pathway Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of this compound. nih.govsavemyexams.com In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material like silica gel (the stationary phase). savemyexams.com The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. savemyexams.com

In the context of this compound research, TLC is frequently used as a preliminary tool to:

Monitor the progress of fermentations by quickly checking for the production of macrolides. nih.govkoreascience.kr

Analyze crude extracts from wild-type or engineered Streptomyces strains to get a rapid overview of the metabolite profile. nih.govkoreascience.kr

Guide the fractionation of extracts during purification procedures before moving to more sophisticated techniques like HPLC. github.io

While not as powerful as HPLC or UPLC for quantification or high-resolution separation, the simplicity and speed of TLC make it an invaluable tool for rapid screening in biosynthetic and metabolic engineering studies. nih.gov

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography stands as a pivotal technique in structural biology, offering unparalleled insights into the three-dimensional architecture of molecules at an atomic level. In the context of this compound research, this methodology has been instrumental in elucidating the interactions between biosynthetic precursor molecules and the enzyme responsible for their conversion, providing a foundational understanding of the molecular recognition and catalytic mechanisms that lead to the formation of this compound.

While a crystal structure of this compound bound to its ultimate pharmacological target, the bacterial ribosome, is not publicly available, significant crystallographic studies have been conducted on its biosynthetic enzyme, the cytochrome P450 monooxygenase PikC. These studies reveal critical details about how PikC recognizes and hydroxylates its substrates to produce a variety of macrolides, including the precursors to this compound.

Detailed analysis of the co-crystal structures of PikC with the 12-membered macrolide YC-17 and the 14-membered macrolide narbomycin (B1235643) has been particularly revealing. nih.gov this compound is a dihydroxylated derivative of YC-17. nih.gov The crystallographic data show that the desosamine sugar moiety of the substrates anchors within the enzyme's active site through specific interactions, including the formation of a salt bridge. nih.gov This anchoring correctly positions the macrolactone ring for hydroxylation.

The co-crystal structure of PikC with YC-17, determined at a resolution of 2.35 Å, shows the substrate positioned within the active site, with the two potential hydroxylation sites, C10 and C12, located 7.5 Å and 5.3 Å from the heme iron, respectively. nih.gov This orientation facilitates the hydroxylation events that lead to the formation of methymycin and neomethymycin, the direct precursors of this compound. nih.gov Similarly, the structure of the PikC-narbomycin complex, resolved to 1.75 Å, provides a detailed view of how this larger macrolide is accommodated. nih.gov

These crystallographic studies underscore the remarkable substrate flexibility of PikC. The enzyme utilizes alternative binding pockets for the desosamine sugar of its different substrates, which in turn dictates the orientation of the macrolactone ring and the regioselectivity of the hydroxylation. nih.gov This structural adaptability explains the diverse range of macrolide products generated by the Pik pathway, including the dihydroxylated this compound. nih.gov

The detailed findings from these X-ray crystallography studies are crucial for understanding the biosynthesis of this compound and provide a structural framework for the rational design of novel macrolide antibiotics through protein engineering of the PikC enzyme.

Interactive Data Table: Crystallographic Data for PikC-Ligand Complexes

The following table summarizes the key crystallographic data for the complexes of the enzyme PikC with the this compound precursor YC-17 and the related macrolide narbomycin.

| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Source Organism |

| 2C6H | YC-17 | 2.35 | 0.195 | 0.231 | P212121 | Streptomyces venezuelae |

| 2C7X | Narbomycin | 1.75 | 0.207 | 0.232 | P212121 | Streptomyces venezuelae |

Spectrum of Biological Activities and Resistance Mechanisms Academic Focus

Antimicrobial Activity Against Model Microbial Strains (in vitro studies)

Extracts from Streptomyces species that produce novamethymycin have demonstrated broad-spectrum antimicrobial properties. These extracts have shown inhibitory effects against a variety of pathogenic microbes. For instance, crude extracts from bioactive Streptomyces sp., in which this compound was putatively identified, exhibited activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans gardp.org. One isolate, SH4, demonstrated the most extensive antimicrobial activity against all tested strains gardp.org. Another study has suggested that this compound may play a role in disrupting the biofilm matrix of Staphylococcus aureus frontiersin.org.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro setting and is a key metric for assessing antimicrobial potency idexx.dkidexx.comnih.gov. While the antimicrobial activity of extracts containing this compound has been observed, specific MIC values for the purified compound against model microbial strains are not extensively documented in the available scientific literature.

Table 1: Observed Antimicrobial Activity of Extracts Containing this compound This table is based on qualitative data from studies on crude extracts and does not represent MIC values for the pure compound.

| Microbial Strain | Observed Activity |

| Staphylococcus aureus | Inhibition of biofilm formation frontiersin.org |

| Gram-positive bacteria | General inhibitory activity gardp.org |

| Gram-negative bacteria | General inhibitory activity gardp.org |

| Candida albicans | Inhibitory activity gardp.org |

Antitumor Activity in Defined Cellular Research Models

The potential of this compound as an anticancer agent has been investigated through its effects on various cancer cell lines. Crude extracts from Streptomyces isolates, which were found to contain this compound among other bioactive metabolites, have shown cytotoxic effects against human cancer cells frontiersin.org. Specifically, these extracts displayed potent cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line and the hepatoma G2 (HepG2) liver cancer cell line gardp.orgfrontiersin.org. The evaluation of cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50% japsonline.comphcogj.comjapsonline.com. Importantly, the cytotoxic effects of these extracts were noted to be weaker against corresponding normal cell lines, MCF-10A (breast) and THLE2 (liver), suggesting a degree of selectivity for cancer cells frontiersin.org.

Table 2: Observed Antitumor Activity of Extracts Containing this compound This table summarizes the cytotoxic effects observed in cellular models treated with crude extracts. Specific IC50 values for pure this compound are not provided in the source literature.

| Cell Line | Cell Type | Observed Effect |

| MCF-7 | Breast Cancer | Potent cytotoxicity gardp.orgfrontiersin.org |

| HepG2 | Liver Cancer | Potent cytotoxicity gardp.orgfrontiersin.org |

| MCF-10A | Normal Breast | Weak inhibitory properties frontiersin.org |

| THLE2 | Normal Liver | Weak inhibitory properties frontiersin.org |

Immunomodulatory Effects in Isolated Cellular Systems

Macrolide antibiotics are recognized for their anti-inflammatory and immunomodulatory properties, which are distinct from their antimicrobial actions nih.govnih.gov. Research into methymycin (B1233876) derivatives, which are structurally related to this compound, has provided insights into these effects. Studies have demonstrated that these compounds can inhibit the proliferation of human T cells stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, suggesting potential anti-inflammatory activity nih.gov. The proliferation of T lymphocytes is a critical event in the immune response, and its modulation can influence inflammatory processes bdbiosciences.comnih.govresearchgate.net. The ability of methymycin derivatives to suppress T cell proliferation points to a potential mechanism for their immunomodulatory effects nih.gov. While these findings concern related compounds, they suggest that this compound may possess similar capabilities to modulate immune responses in isolated cellular systems.

Elucidation of Resistance Mechanisms to this compound and Related Macrolides

The development of resistance is a significant challenge for all antibiotics, including macrolides researchgate.net. While specific studies on resistance to this compound are limited, the mechanisms of resistance to the broader class of macrolide antibiotics have been extensively studied and are generally applicable. These mechanisms primarily involve modification of the drug's target, active removal of the drug from the cell, or enzymatic breakdown of the antibiotic bdbiosciences.comresearchgate.netnih.gov.

Ribosomal RNA Methylation and Target Modification

The most common mechanism of acquired resistance to macrolides is the modification of the antibiotic's target site on the bacterial ribosome japsonline.combdbiosciences.comresearchgate.net. Macrolides inhibit protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit nih.govdovepress.comjksus.org. Resistance is conferred by enzymes known as Erm (erythromycin ribosome methylation) methyltransferases, which are encoded by erm genes japsonline.comnih.govresearchgate.net. These enzymes use S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA japsonline.comdovepress.comjksus.org. This methylation sterically hinders the binding of macrolide antibiotics to the ribosome, thereby rendering the bacterium resistant japsonline.comjksus.org. This target modification typically results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) japsonline.comresearchgate.net.

Efflux Pump Expression and Function

A second major mechanism of resistance involves the active transport of macrolides out of the bacterial cell by efflux pumps nih.govmdpi.com. This process reduces the intracellular concentration of the antibiotic to sub-inhibitory levels. Two main superfamilies of efflux pumps are responsible for macrolide resistance in bacteria: the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS) nih.govmdpi.com.

In Gram-positive bacteria, the msr (macrolide-streptogramin resistance) genes, such as msr(A), encode ABC transporters that confer resistance to 14- and 15-membered macrolides and type B streptogramins nih.govmdpi.com. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that are specific for 14- and 15-membered macrolides (M phenotype) idexx.dkjapsonline.comnih.gov. In Gram-negative bacteria, chromosomally encoded tripartite efflux systems like the AcrAB-TolC pump contribute to intrinsic and acquired resistance to macrolides mdpi.combvsalud.org.

Enzymatic Inactivation Strategies

The third mechanism of resistance is the enzymatic inactivation of the macrolide antibiotic itself phcogj.comnih.gov. This is a less common mechanism for macrolide resistance compared to target modification and efflux bdbiosciences.com. Bacteria can produce enzymes that chemically modify the antibiotic, rendering it inactive. These enzymes include esterases and phosphotransferases phcogj.comnih.gov.

Erythromycin esterases, such as EreA and EreB, can hydrolyze the macrolactone ring of erythromycin, leading to its inactivation phcogj.com. Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar phcogj.com. Unlike target site modification, which can confer broad resistance, enzymatic inactivation is typically specific to certain structurally related antibiotics nih.gov.

Strain Engineering and Metabolic Optimization for Novamethymycin Production

Rational Metabolic Engineering of Producer Strains for Enhanced Biosynthesis

Rational metabolic engineering aims to improve the production of a target metabolite by making targeted genetic modifications based on a thorough understanding of the relevant metabolic pathways. nih.gov For novamethymycin, this involves manipulating the pathways that supply the necessary building blocks and modulating the expression of the biosynthetic genes themselves.

The biosynthesis of the this compound aglycone, 10-deoxymethynolide (B1237683), is carried out by a type I polyketide synthase (PKS) and utilizes acetate (B1210297) and propionate (B1217596) units as precursors. acs.org Specifically, the process involves the condensation of one acetate and five propionate building blocks. acs.org Therefore, increasing the intracellular pools of the corresponding acyl-CoA precursors, acetyl-CoA and propionyl-CoA, is a key strategy for enhancing this compound production.

Strategies for enriching acyl-CoA precursor pools often involve the redirection of primary metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov For instance, engineering the catabolism of branched-chain amino acids (BCAAs) can be leveraged to increase the supply of various acyl-CoA compounds. nih.gov In a broader context of macrolide biosynthesis, expressing genes for malonate assimilation, such as matB (malonyl-CoA synthetase) and matC (dicarboxylate carrier protein) from Streptomyces coelicolor, has been shown to enhance the production of flavonoids, a different class of secondary metabolites, by increasing the availability of malonyl-CoA. researchgate.net A similar principle could be applied to augment the supply of precursors for this compound.

The biosynthesis of this compound from its precursor macrolactone involves several key enzymatic steps, including glycosylation and hydroxylation. nih.gov The final steps are catalyzed by the cytochrome P450 enzyme PikC, which exhibits remarkable substrate flexibility. nih.gov PikC is responsible for the hydroxylation of the 12-membered ring macrolide YC-17 at C-10 to yield methymycin (B1233876), at C-12 to yield neomethymycin (B1240094), and at both positions to produce this compound. nih.gov

Given its critical role, overexpressing the pikC gene is a logical step to increase the conversion of precursors into this compound. Furthermore, the entire pikromycin (B1677795)/methymycin biosynthetic pathway is subject to complex regulation by pathway-specific and global regulatory genes. researchgate.netjmb.or.kr Overexpression of positive regulatory genes or deletion of negative regulatory genes can significantly enhance antibiotic production. researchgate.net For example, the overexpression of pikD, a pathway-specific activator, has been shown to stimulate the expression of the pikC gene and enhance the production of desosaminyl macrolides. nih.gov Another regulatory gene, afsR-sv, a homolog of the global regulatory protein AfsR, has been identified in S. venezuelae. Overexpression of afsR-sv led to increased transcription of pikromycin biosynthetic genes, including the ketosynthase gene and pikD, resulting in higher antibiotic yields. jmb.or.kr

Conversely, deleting genes for competing pathways can also be an effective strategy. Since the pikromycin PKS can produce both 12- and 14-membered ring macrolactones, targeted mutations to favor the production of the 12-membered ring precursor of this compound could streamline the biosynthetic flux. researchgate.net

Table 1: Key Genes in this compound Biosynthesis and Strategies for Enhanced Production

| Gene/Protein | Function | Engineering Strategy | Expected Outcome |

|---|---|---|---|

| PKS modules (PikAIII) | Synthesizes the 12-membered macrolactone precursor (10-deoxymethynolide) | Overexpression | Increased precursor supply |

| desVII | Encodes a glycosyltransferase that attaches desosamine (B1220255) to the macrolactone | Overexpression | Enhanced glycosylation of the precursor |

| pikC | Cytochrome P450 hydroxylase that catalyzes the final hydroxylation steps to form this compound | Overexpression | Increased conversion of methymycin to this compound ebi.ac.uk |

| pikD | Pathway-specific positive regulator | Overexpression | Upregulation of pikC and other biosynthetic genes nih.gov |

| afsR-sv | Global positive regulator of antibiotic biosynthesis | Overexpression | Broad upregulation of the entire biosynthetic pathway jmb.or.kr |

Genetic Manipulation of Precursor Supply Pathways

Synthetic Biology Approaches for Pathway Reconstruction and Diversification

Synthetic biology offers powerful tools to re-engineer biosynthetic pathways for the production of novel compounds or to improve the yield of existing ones. frontiersin.orgnih.gov This can involve assembling biological parts from different organisms to create new metabolic routes. nih.govnih.gov For this compound, synthetic biology could be used to reconstruct the biosynthetic pathway in a heterologous host, which may offer advantages in terms of growth rate and genetic tractability. nih.gov Streptomyces venezuelae itself has been developed as a promising heterologous host due to its relatively short culture period and amenability to genetic manipulation. nih.gov

One of the key advantages of synthetic biology is the ability to create novel derivatives of natural products. hudsonlabautomation.com For instance, by manipulating the genes responsible for the biosynthesis of the desosamine sugar that is attached to the this compound core, it is possible to generate hybrid macrolides with altered sugar moieties. ebi.ac.uk This has been demonstrated by deleting the desosamine biosynthesis gene cluster and introducing genes for the synthesis of other deoxyamino sugars. ebi.ac.uk Furthermore, the modular nature of PKS enzymes makes them prime candidates for engineering. researchgate.net By swapping modules between different PKS systems, it's conceivable to create novel macrolactone backbones that could then be processed by the tailoring enzymes of the this compound pathway to generate new antibiotics. Advanced gene editing tools like CRISPR/Cas9 have been successfully used in S. venezuelae to precisely edit the PKS genes, demonstrating the feasibility of such approaches. researchgate.netfrontiersin.org

Fermentation Process Parameter Optimization for Research-Scale Production

While genetic engineering is crucial, optimizing the fermentation process is equally important for maximizing product yield, especially at the research scale (typically 1-50 liters). evologic.at Key parameters that require careful control and optimization include the composition of the culture medium, pH, temperature, and dissolved oxygen levels. evologic.atnih.gov

The production of antibiotics by S. venezuelae is known to be influenced by the culture medium. acs.org Metabolomic tools can be employed to analyze the consumption of nutrients and the formation of byproducts in real-time, allowing for a more rational approach to media optimization. researchgate.net This can help in identifying nutritional limitations and guide the development of optimal feeding strategies in fed-batch cultures. researchgate.net

Maintaining consistency between different scales of production is a significant challenge. biopharminternational.com For instance, dissolved oxygen concentration can be difficult to keep constant when scaling up. biopharminternational.com Therefore, process characterization at the lab and bench scale is critical to establish robust operating parameters that can be translated to larger volumes. nih.gov A biocatalytic platform has been developed for the synthesis of this compound and related compounds, which combines in vitro enzymatic reactions with in vivo biotransformations. acs.orgnih.gov This approach allows for greater control over the process and can achieve high yields, demonstrating the potential of integrated fermentation and biocatalysis strategies. acs.org

Table 2: Fermentation Parameters for Research-Scale this compound Production

| Parameter | Importance | Optimization Strategy |

|---|---|---|

| Culture Medium | Provides essential nutrients for growth and secondary metabolism. | Systematically test different carbon and nitrogen sources. Use metabolomics to guide media composition. researchgate.net |

| pH | Affects enzyme activity and cell viability. | Monitor and control using automated acid/base addition. Determine the optimal pH range for this compound production. |

| Temperature | Influences growth rate and enzyme kinetics. | Test a range of temperatures to find the optimum for both biomass accumulation and product formation. |

| Dissolved Oxygen | Crucial for aerobic respiration and oxidative enzymatic steps (e.g., by PikC). | Optimize agitation and aeration rates to ensure non-limiting oxygen supply. biopharminternational.com |

| Precursor Feeding | Can overcome limitations in the supply of biosynthetic building blocks. | Develop fed-batch strategies to supply acetate and propionate precursors during the production phase. |

Future Research Trajectories and Unexplored Potential of Novamethymycin

Discovery of Novel Biological Targets Beyond Ribosomal Inhibition

The classical understanding of macrolide antibiotics, including novamethymycin, centers on their ability to bind to the bacterial ribosome and stall protein synthesis. koreascience.krlibretexts.org However, emerging research suggests that the biological activities of macrolides may not be exclusively confined to this mechanism. The complex structures of these natural products could allow for interactions with other cellular components, leading to a wider range of biological effects.

Future research should be directed towards identifying these non-ribosomal targets. A recent metabolomics-based study putatively identified this compound in the crude extracts of Streptomyces species that exhibited potent anti-cancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.govroyalsocietypublishing.org This finding strongly suggests that this compound may have cellular targets in eukaryotic cells that are distinct from the bacterial ribosome. The specific molecular targets within these cancer cells that mediate this cytotoxic activity are yet to be identified and represent a significant avenue for future investigation.

Furthermore, studies on other macrolides have revealed activities that extend beyond simple protein synthesis inhibition, such as the modulation of immune responses and anti-inflammatory effects. While not yet studied for this compound, these precedents underscore the importance of exploring its potential polypharmacology. Techniques such as affinity chromatography with immobilized this compound, chemical proteomics, and thermal shift assays could be employed to pull down and identify interacting proteins from both prokaryotic and eukaryotic cell lysates. Identifying these alternative targets could open up new therapeutic applications for this compound and its analogs in areas beyond infectious diseases, such as oncology and immunology.

A study on the sponge-associated Enterobacter sp. revealed that its aqueous extract, containing this compound among other compounds, could dissociate mature Staphylococcus aureus biofilms. nih.govresearchgate.net This suggests that this compound might interfere with biofilm-specific targets, such as components of the extracellular matrix or quorum sensing pathways, which are critical for biofilm integrity and represent novel targets for antimicrobial therapy.

| Potential Non-Ribosomal Activities of this compound | Supporting Evidence/Rationale | Potential Research Approaches |

| Anti-cancer Activity | Putatively identified in Streptomyces extracts with cytotoxicity against MCF-7 and HepG2 cell lines. nih.govroyalsocietypublishing.org | Target deconvolution in cancer cell lines using chemical proteomics, genetic screening (e.g., CRISPR-Cas9 screens) to identify essential genes for its activity. |

| Anti-biofilm Activity | Found in an extract that dissociates S. aureus biofilms. nih.govresearchgate.net | Investigation of effects on extracellular polymeric substance (EPS) production, quorum sensing pathways, and biofilm-specific gene expression. |

| Immunomodulatory Effects | A known property of some other macrolide antibiotics. | Screening for effects on cytokine production in immune cells, and activity in models of inflammation. |

Application of this compound as a Chemical Biology Tool for Mechanistic Studies

The unique structure and biological activity of this compound make it a valuable candidate for development into a chemical probe. Chemical probes are small molecules used to study biological processes and validate drug targets in a cellular context. nih.gov To be effective, a chemical probe must be potent, selective, and well-characterized. nih.gov While this compound itself requires further characterization to meet these stringent criteria, its scaffold provides an excellent starting point.

The development of this compound-based probes could be instrumental in dissecting the complex processes of bacterial protein synthesis. By attaching fluorescent dyes or affinity tags to the this compound molecule at positions not critical for ribosomal binding, researchers could create tools to visualize and track the interaction of the antibiotic with the ribosome in real-time within living bacteria. This could provide deeper insights into the dynamics of ribosomal stalling and the mechanisms of resistance.

Furthermore, should novel, non-ribosomal targets be identified as discussed in the previous section, this compound-based probes would be indispensable for validating these targets and elucidating their mechanisms of action. nih.gov For example, a photo-activatable and clickable analog of this compound could be used to covalently label its direct binding partners in cancer cells, allowing for their subsequent identification by mass spectrometry. Such an approach would be a powerful method for target deconvolution. nih.gov

The development of biosensors for macrolides also presents an exciting opportunity. Researchers have engineered transcription factor-based biosensors that can detect the presence of specific macrolides in engineered microbes. nih.gov A similar biosensor for this compound could be developed to screen for new analogs with improved properties or to optimize its production in microbial hosts. nih.gov

Development of Innovative Synthetic and Biosynthetic Methodologies for Analogs